molecular formula C12H26N2O10 B12348005 (2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol; (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol; (2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12348005
M. Wt: 358.34 g/mol
InChI Key: RMELVTLOLVMWOG-DVJGPLDGSA-N
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Description

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of protected galactopyranosides as building blocks, which are then subjected to various chemical transformations to achieve the desired stereochemistry and functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of complex carbohydrates and glycoconjugates. Its unique stereochemistry makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals .

Biology

In biology, this compound is studied for its role in various biochemical pathways. It is a key component in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and recognition processes.

Medicine

In medicine, (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is investigated for its potential therapeutic applications. It has been explored as a precursor for antiviral and anticancer agents, owing to its ability to interact with biological targets and modulate cellular functions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of biodegradable polymers, surfactants, and other functional materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and biological activity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H26N2O10

Molecular Weight

358.34 g/mol

IUPAC Name

(2R,3S,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol;(2R,4R,5R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/2C6H13NO5/c2*7-6-5(11)4(10)3(9)2(1-8)12-6/h2*2-6,8-11H,1,7H2/t2?,3-,4?,5-,6+;2?,3-,4+,5?,6+/m00/s1

InChI Key

RMELVTLOLVMWOG-DVJGPLDGSA-N

Isomeric SMILES

C(C1[C@@H]([C@H](C([C@@H](O1)N)O)O)O)O.C(C1[C@@H](C([C@@H]([C@@H](O1)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)N)O)O)O)O.C(C1C(C(C(C(O1)N)O)O)O)O

Origin of Product

United States

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